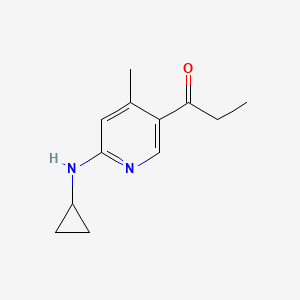

1-(6-(Cyclopropylamino)-4-methylpyridin-3-yl)propan-1-one

Description

1-(6-(Cyclopropylamino)-4-methylpyridin-3-yl)propan-1-one is a substituted pyridine derivative characterized by a propan-1-one group at position 3, a cyclopropylamino substituent at position 6, and a methyl group at position 4 of the pyridine ring. This compound is synthesized via nucleophilic substitution reactions, as exemplified by protocols involving the reaction of 1-(6-chloropyridin-3-yl)ethan-1-one with cyclopropylamine under basic conditions (e.g., potassium carbonate in DMF at 100°C) . The cyclopropylamino group introduces steric and electronic effects that influence reactivity and molecular interactions, making it a candidate for medicinal chemistry applications, particularly in modulating transport or enzymatic activity (e.g., as seen in analogs targeting plasmodial lactate transporters) .

Properties

Molecular Formula |

C12H16N2O |

|---|---|

Molecular Weight |

204.27 g/mol |

IUPAC Name |

1-[6-(cyclopropylamino)-4-methylpyridin-3-yl]propan-1-one |

InChI |

InChI=1S/C12H16N2O/c1-3-11(15)10-7-13-12(6-8(10)2)14-9-4-5-9/h6-7,9H,3-5H2,1-2H3,(H,13,14) |

InChI Key |

BONMBLLSDNOQLE-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)C1=CN=C(C=C1C)NC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-(Cyclopropylamino)-4-methylpyridin-3-yl)propan-1-one typically involves the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via nucleophilic substitution reactions, where a cyclopropylamine reacts with a suitable leaving group on the pyridine ring.

Attachment of the Propanone Moiety: The propanone group can be attached through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the pyridine ring in the presence of a Lewis acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

1-(6-(Cyclopropylamino)-4-methylpyridin-3-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents such as halides, acids, or bases can facilitate substitution reactions.

Major Products

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-(6-(Cyclopropylamino)-4-methylpyridin-3-yl)propan-1-one has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(6-(Cyclopropylamino)-4-methylpyridin-3-yl)propan-1-one involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

Pathways Involved: The compound may influence signaling pathways, metabolic pathways, or gene expression, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of 1-(6-(Cyclopropylamino)-4-methylpyridin-3-yl)propan-1-one, we compare it with structurally and functionally related pyridine derivatives. Key analogs include:

Table 1: Structural and Functional Comparison

Electronic and Steric Effects

- Cyclopropylamino vs.

- Propan-1-one vs.

Research Findings and Computational Insights

- Docking Studies: Molecular docking (e.g., using AUTODOCK 3.0’s Lamarckian genetic algorithm) predicts that the cyclopropylamino group stabilizes binding to PfFNT via interactions with hydrophobic residues, while the ketone forms hydrogen bonds with polar residues .

- Crystallographic Data : Structural determination via SHELX programs (e.g., SHELXL) confirms the planar geometry of the pyridine ring, critical for aligning substituents in bioactive conformations .

Biological Activity

1-(6-(Cyclopropylamino)-4-methylpyridin-3-yl)propan-1-one is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound comprises a cyclopropylamino group linked to a 4-methylpyridine moiety, along with a propanone functional group, which contributes to its reactivity and biological interactions. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C12H16N2O

- Molecular Weight : 204.27 g/mol

- IUPAC Name : this compound

- Structural Features : The compound contains a carbonyl group that is reactive towards nucleophiles, enhancing its potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes. Research indicates that compounds with similar structures often exhibit neuropharmacological effects, particularly as inhibitors of neuronal nitric oxide synthase (nNOS), which is implicated in various neurological disorders. The cyclopropylamino group may enhance the binding affinity and selectivity towards these targets, making it a promising candidate for drug development.

Biological Activities

This compound has been evaluated for several biological activities:

1. Neuropharmacological Effects

Studies have shown that derivatives of pyridine-based compounds can act as inhibitors of nNOS, potentially leading to therapeutic benefits in conditions such as neurodegenerative diseases and mood disorders.

2. Antimicrobial Properties

Preliminary investigations suggest that this compound may possess antimicrobial activity, making it a candidate for further exploration in the development of new antibiotics.

3. Anticancer Potential

Research into similar compounds indicates potential anticancer properties, possibly through mechanisms involving apoptosis induction and cell cycle arrest.

Case Study 1: Inhibition of Neuronal Nitric Oxide Synthase

A study conducted on cyclic amines demonstrated that compounds similar to this compound effectively inhibited nNOS activity in vitro. The results suggested that the cyclopropyl group enhances binding interactions, leading to increased inhibitory potency compared to non-cyclopropyl analogs .

Case Study 2: Antimicrobial Activity Assessment

In vitro testing against various bacterial strains revealed that the compound exhibited significant antimicrobial activity, particularly against Gram-positive bacteria. The mechanism was hypothesized to involve disruption of bacterial cell membrane integrity .

Case Study 3: Anticancer Activity Exploration

A series of experiments evaluated the cytotoxic effects of the compound on cancer cell lines. Results indicated that treatment with this compound led to a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent .

Comparative Analysis with Related Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.